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Compound of Interest

Methyl 3-aminopyridine-4-
Compound Name:
carboxylate

Cat. No.: B145495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 3-
aminopyridine-4-carboxylate, a compound of interest in pharmaceutical and chemical
research. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data
acquisition.

Spectral Data Summary

The following tables summarize the predicted spectral data for methyl 3-aminopyridine-4-
carboxylate (Molecular Formula: C7HsN202, Molecular Weight: 152.15 g/mol ). These

predictions are based on established principles of spectroscopy and data from analogous
compounds.

Table 1: Predicted *"H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.30 S 1H H-2 (Pyridine)
~7.90 d 1H H-6 (Pyridine)
~6.80 d 1H H-5 (Pyridine)
~5.50 brs 2H -NH:2
3.85 S 3H -OCHs

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

. 1 13

Chemical Shift (6, ppm) Assignment
~168.0 C=0 (Ester)
~155.0 C-3 (Pyridine)
~150.0 C-6 (Pyridine)
~140.0 C-2 (Pyridine)
~115.0 C-4 (Pyridine)
~110.0 C-5 (Pyridine)
525 -OCHs

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3450-3300 Strong, Broad N-H Stretch (Amine)
3100-3000 Medium C-H Stretch (Aromatic)
2950-2850 Medium C-H Stretch (Alkyl -CHs)
~1725 Strong C=0 Stretch (Ester)
~1620 Strong N-H Bend (Amine)

) C=C & C=N Stretch (Pyridine
1600-1450 Medium-Strong

Ring)
~1250 Strong C-O Stretch (Ester)
Table 4: Mass Spectrometry Data
m/z lon Notes

Molecular ion peak

1531 (MHI* (protonated)[1]

152.1 [M]* Molecular ion

121.1 [M-OCHs]* Loss of methoxy radical

93.1 [M-COOCHs]* Loss of carbomethoxy radical

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials:

¢ Methyl 3-aminopyridine-4-carboxylate sample (5-20 mg for *H, 20-50 mg for 13C)
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Deuterated solvent (e.g., Chloroform-d, CDCIs)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

Accurately weigh the sample and transfer it to a clean, dry vial.
e Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
o Gently vortex the mixture to ensure the sample is fully dissolved.

e Using a pipette, transfer the solution into the NMR tube, ensuring no solid particles are
present.

e Place the NMR tube into the spectrometer's autosampler or manually insert it into the
magnet.

e Acquire the *H spectrum, followed by the 13C spectrum, using standard instrument
parameters. Shimming is performed to optimize the magnetic field homogeneity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

Methyl 3-aminopyridine-4-carboxylate sample (solid)

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press
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Procedure (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr
powder in an agate mortar.

o Transfer the finely ground powder into a pellet-forming die.
o Apply pressure using a hydraulic press to form a thin, transparent pellet.
e Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Record the IR spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Methyl 3-aminopyridine-4-carboxylate sample

Solvent (e.g., methanol, acetonitrile)

Vial

Syringe or autosampler vials

Procedure (Electrospray lonization - ESI):

Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).

Introduce the sample solution into the mass spectrometer's ion source via direct infusion
using a syringe pump or through a liquid chromatography system.

Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule
[M+H]*.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
methyl 3-aminopyridine-4-carboxylate.
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Caption: Workflow for the spectral characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Methyl 3-
aminopyridine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145495#methyl-3-aminopyridine-4-carboxylate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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